diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Overview
Description
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is a complex organic compound belonging to the pyran family It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
The synthesis of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aromatic aldehydes, followed by cyclization and nitration reactions. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, resulting in the formation of various derivatives. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate can be compared with other pyran derivatives, such as:
Ethyl 4-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but contains a thioxo group.
2-Amino-4-nitrophenol: Shares the nitrophenyl and amino groups but lacks the pyran ring.
4-Amino-2-nitrophenol: Another nitrophenyl derivative with different substitution patterns. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-4-25-17(21)13-10(3)27-16(19)15(18(22)26-5-2)14(13)11-6-8-12(9-7-11)20(23)24/h6-9,14H,4-5,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCSOKITBWBNJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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